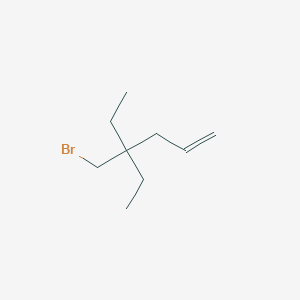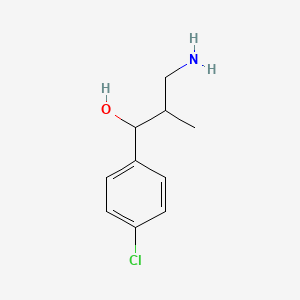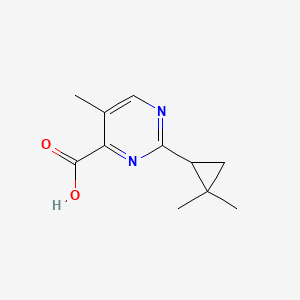
4-(Bromomethyl)-4-ethylhex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-4-ethylhex-1-ene is an organic compound with the molecular formula C9H17Br It is a derivative of hexene, where a bromomethyl group is attached to the fourth carbon atom, and an ethyl group is also attached to the same carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-ethylhex-1-ene typically involves the bromination of 4-ethylhex-1-ene. One common method is the free radical bromination, where 4-ethylhex-1-ene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl group at the fourth carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of bromine or hydrobromic acid in the presence of a suitable catalyst can also be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-4-ethylhex-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of 4-(Hydroxymethyl)-4-ethylhex-1-ene, 4-(Cyanomethyl)-4-ethylhex-1-ene, or 4-(Aminomethyl)-4-ethylhex-1-ene.
Elimination: Formation of 4-ethylhex-1,3-diene.
Oxidation: Formation of 4-(Hydroxymethyl)-4-ethylhexanoic acid.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-4-ethylhex-1-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Biological Studies: The compound can be used to study the effects of brominated compounds on biological systems.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-4-ethylhex-1-ene primarily involves its reactivity due to the presence of the bromomethyl group. This group is highly reactive towards nucleophiles, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Chloromethyl)-4-ethylhex-1-ene
- 4-(Iodomethyl)-4-ethylhex-1-ene
- 4-(Hydroxymethyl)-4-ethylhex-1-ene
Uniqueness
4-(Bromomethyl)-4-ethylhex-1-ene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C9H17Br |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
4-(bromomethyl)-4-ethylhex-1-ene |
InChI |
InChI=1S/C9H17Br/c1-4-7-9(5-2,6-3)8-10/h4H,1,5-8H2,2-3H3 |
Clave InChI |
BFZMGZAHCKDECS-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC=C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13185977.png)

![2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione](/img/structure/B13185997.png)

![7-Chlorothieno[2,3-c]pyridine-4-carbothioamide](/img/structure/B13186009.png)
![1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol](/img/structure/B13186014.png)

![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
![({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13186045.png)



